1-(2-Fluorobenzyl)piperazin-2-one
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Overview
Description
1-(2-Fluorobenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The compound 1-(2-Fluorobenzyl)piperazin-2-one is characterized by its unique chemical structure. In a study by Zhang et al. (2011), the piperazine ring of a similar compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, was found to adopt a chair conformation, indicating potential structural stability and specific intermolecular interactions (Zhang et al., 2011).
Synthesis and Chemical Modifications
Several studies have focused on the synthesis of compounds related to this compound. For instance, Jian (2011) reported the synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, a related compound, showcasing the versatility in synthesizing fluorobenzyl piperazine derivatives (Jian, 2011). Similarly, Perryman et al. (2015) described a method for synthesizing 1- and 4-substituted piperazin-2-ones, highlighting the potential for creating a range of derivatives for research purposes (Perryman et al., 2015).
Potential Applications in Radiopharmaceuticals
Compounds like this compound have been explored for their potential in radiopharmaceutical applications. Mäding et al. (2006) synthesized a compound with a similar structure, demonstrating its use in radiolabeling for imaging purposes (Mäding et al., 2006). Taylor et al. (2013) developed [18F]MEL054, a fluorobenzyl piperazine derivative, for melanoma tumor imaging, suggesting the potential of such compounds in cancer research (Taylor et al., 2013).
Bioactivity and Molecular Binding
The bioactivity of fluorobenzyl piperazine derivatives has been a subject of interest. Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine, and evaluated their bioactivities, indicating the diverse potential applications of these compounds (Gul et al., 2019). Another study by Vittorio et al. (2020) focused on 4-Fluorobenzylpiperazine-Containing Derivatives as efficient inhibitors of mushroom tyrosinase, highlighting their potential in treating hyperpigmentation-related disorders (Vittorio et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs is highly appealing . This approach appears particularly suited for the synthesis of heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMKYQLLVZDID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602373 |
Source
|
Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893747-85-8 |
Source
|
Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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